N-(3-chloro-4-piperidin-1-ylphenyl)-3-iodobenzamide
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Overview
Description
N-(3-chloro-4-piperidin-1-ylphenyl)-3-iodobenzamide is a synthetic organic compound that features a benzamide core substituted with a piperidinyl group and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-piperidin-1-ylphenyl)-3-iodobenzamide typically involves the following steps:
Formation of the Piperidinyl Intermediate: The starting material, 3-chloro-4-nitroaniline, undergoes a nucleophilic substitution reaction with piperidine to form 3-chloro-4-piperidin-1-ylphenylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-piperidin-1-ylphenyl)-3-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while Suzuki coupling with phenylboronic acid would produce a biaryl compound .
Scientific Research Applications
N-(3-chloro-4-piperidin-1-ylphenyl)-3-iodobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound’s derivatives are explored for their potential use in various industrial processes, including material science and catalysis.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-piperidin-1-ylphenyl)-3-iodobenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidinyl group may enhance binding affinity, while the iodine atom can influence the compound’s electronic properties, affecting its reactivity and interaction with biological molecules. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-piperidin-1-ylphenyl)-3-methylbenzamide
- N-(3-chloro-4-piperidin-1-ylphenyl)-3-nitrobenzamide
- N-(3-chloro-4-piperidin-1-ylphenyl)-3-fluorobenzamide
Uniqueness
N-(3-chloro-4-piperidin-1-ylphenyl)-3-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and chemical biology .
Properties
IUPAC Name |
N-(3-chloro-4-piperidin-1-ylphenyl)-3-iodobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClIN2O/c19-16-12-15(7-8-17(16)22-9-2-1-3-10-22)21-18(23)13-5-4-6-14(20)11-13/h4-8,11-12H,1-3,9-10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRJOZWRFGOTHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClIN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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